N-{(1E)-1-(4-chlorophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-{(1E)-1-(4-chlorophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1E)-1-(4-chlorophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxoprop-1-en-2-yl}benzamide typically involves a multi-step process. The initial step often includes the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, amines, and oxidizing agents. The reaction conditions may vary, but they generally require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{(1E)-1-(4-chlorophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxoprop-1-en-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-{(1E)-1-(4-chlorophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxoprop-1-en-2-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{(1E)-1-(4-chlorophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various cellular responses, such as changes in gene expression or signal transduction pathways.
Comparison with Similar Compounds
N-{(1E)-1-(4-chlorophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxoprop-1-en-2-yl}benzamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the functional groups attached to the core structure.
Other benzamide derivatives: These compounds share the benzamide core but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H19ClN2O4S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H19ClN2O4S/c21-16-8-6-14(7-9-16)12-18(23-19(24)15-4-2-1-3-5-15)20(25)22-17-10-11-28(26,27)13-17/h1-9,12,17H,10-11,13H2,(H,22,25)(H,23,24)/b18-12+ |
InChI Key |
LYDCBEQLEQDMED-LDADJPATSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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